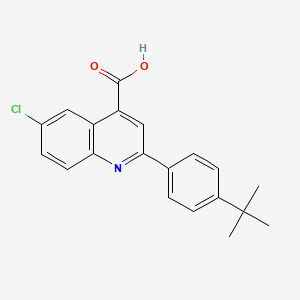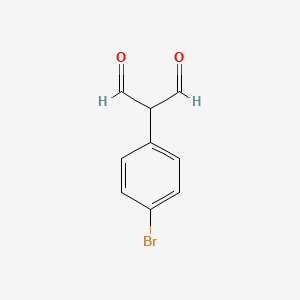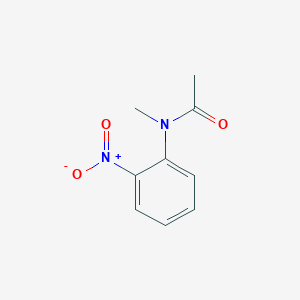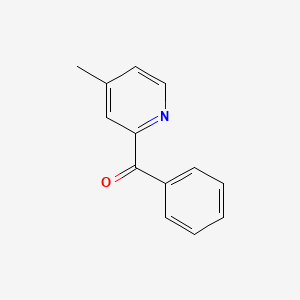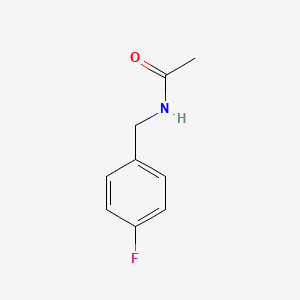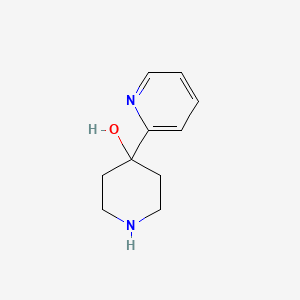
4-(2-Pyridinyl)-4-piperidinol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which yields substituted pyrazolopyrans . Another paper reports a three-step synthesis of a pyrazolyl piperidine, a key intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-pot, three-component synthesis method is communicated for the creation of a chromenopyrimidinone derivative using 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction . The crystal structures of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been studied, revealing non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) .
Chemical Reactions Analysis
The papers describe various chemical reactions involving pyridine and piperidine derivatives. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize chromenopyridine derivatives . The reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation at a C-H bond in the piperazine ring . The influence of substituents on the reactivity of these substrates is also discussed.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups affects the reactivity of the substrates in carbonylation reactions . The computational studies of a synthesized chromenopyrimidinone indicate suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . The efficiency of polymer-bound pyridines in catalytic reactions is compared with standard catalysts, and factors such as polymer type, spacer, loading, and temperature are considered .
Scientific Research Applications
Molecular Structure and Solvent Effects
- 4-(2-Pyridinyl)-4-piperidinol (4-pypp) has been extensively studied for its molecular structure and solvent effects. A detailed experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy revealed the solvent-dependent molecular geometry and the mole fractions of stable conformers of 4-pypp. This study highlights the intricate relationship between molecular structure and environmental factors (Alver, Parlak, & Bilge, 2011).
Synthesis and Chemical Transformations
- The compound's utility in synthesis is notable, particularly in the creation of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives through a piperidine-mediated [3 + 3] cyclization process, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines (Zhang et al., 2021).
- It also plays a crucial role in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts. The nucleophilic substitution of 2-amino-4-chloropyridine with piperidine yields 2-amino-4-piperidinyl pyridine, a key intermediate in this synthesis process (Tian et al., 2012).
Photophysical and Catalytic Properties
- The photophysical properties of 4-(2-Pyridinyl)-4-piperidinol derivatives are of interest, especially in the context of luminescent mixed ligand copper(I) clusters. The properties of such clusters, comprising pyridine and piperidine ligands, have been studied, revealing insights into the labile equilibria involving several species and factors determining their emission properties (Vitale, 2001).
- Additionally, 4-(2-Pyridinyl)-4-piperidinol derivatives have been used as ligands in chiral catalysis. For instance, the chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and effectively used as an enantioselective catalyst in the addition of diethylzinc to aldehydes, yielding optically active secondary alcohols (Cheng et al., 2008).
Safety And Hazards
Future Directions
The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .
properties
IUPAC Name |
4-pyridin-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJRWALNQXWLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964693 | |
| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridinyl)-4-piperidinol | |
CAS RN |
50461-56-8 | |
| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


